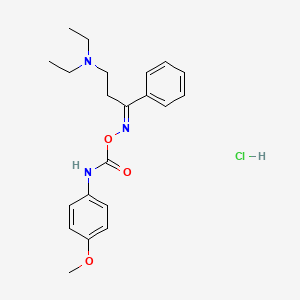

Anidoxime hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

31729-11-0 |

|---|---|

分子式 |

C21H28ClN3O3 |

分子量 |

405.9 g/mol |

IUPAC 名称 |

[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H |

InChI 键 |

BXYLCIMGDIDYPP-UHFFFAOYSA-N |

手性 SMILES |

CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl |

规范 SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |

相关CAS编号 |

34297-34-2 (Parent) |

同义词 |

4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |

产品来源 |

United States |

Foundational & Exploratory

Anidoxime Hydrochloride: A Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidoxime (B1667402) hydrochloride emerged in the 1970s as a promising oral analgesic agent. This technical guide provides a comprehensive overview of its discovery, historical development, and preclinical and clinical evaluation. The document details the experimental protocols for its synthesis and pharmacological assessment, presents quantitative data in structured tables, and illustrates key concepts through diagrams. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering a detailed retrospective on a compound that, while not commercially successful, represents an interesting chapter in the history of analgesic research.

Introduction

Anidoxime hydrochloride, chemically known as O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime hydrochloride, was investigated as a novel, orally active analgesic. Initial studies in the mid-1970s suggested that its analgesic potency was comparable to or even greater than that of morphine, with a potentially lower liability for physical dependence. This profile generated significant interest in its therapeutic potential for the management of moderate to severe pain. This document aims to consolidate the available scientific information on this compound, providing a detailed technical account of its history, synthesis, and pharmacological properties.

Discovery and History

The development of this compound can be traced back to the mid-1970s, a period of active research into novel non-opioid and opioid-like analgesics. The primary goal was to identify compounds with potent pain-relieving effects but without the significant side effects and addiction potential associated with traditional opioids.

A key milestone in the evaluation of anidoxime was a randomized, double-blind clinical trial conducted in 1977.[1] This study directly compared the analgesic efficacy of anidoxime with dihydrocodeine, a well-established opioid analgesic for postoperative pain. The research surrounding this compound was primarily focused on its potential as a centrally acting analgesic.

Synthesis of this compound

Experimental Protocol: Plausible Synthesis of this compound

A plausible synthesis route for this compound would likely involve a multi-step process:

-

Synthesis of 3-diethylaminopropiophenone: This precursor can be synthesized via the Mannich reaction, involving the condensation of acetophenone, formaldehyde, and diethylamine.

-

Oximation of 3-diethylaminopropiophenone: The resulting ketone is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime.

-

Carbamoylation: The oxime is then reacted with 4-methoxyphenyl (B3050149) isocyanate to form the O-(4-methoxyphenylcarbamoyl) derivative.

-

Salt Formation: Finally, the free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or ether) to precipitate this compound.

It is important to note that this is a generalized protocol, and the specific reaction conditions, such as solvents, temperatures, and catalysts, would have been optimized by the original researchers.

Pharmacological Profile

Mechanism of Action

The precise mechanism of action of this compound was not fully elucidated in the publicly available literature. However, its potent analgesic effects suggest an interaction with the central nervous system. It was investigated for its properties as a centrally acting analgesic. The name "anidoxime" is derived from the presence of an anisidine group and an oxime.

Preclinical Analgesic Activity and Behavioral Properties

Preclinical studies in animal models were crucial in characterizing the analgesic and behavioral effects of this compound.

Table 1: Preclinical Analgesic Activity of this compound

| Test Method | Species | Route of Administration | Analgesic Effect | Reference |

| Hot Plate Test | Mouse | Oral | Potent analgesic activity | Watzman & Buckley, 1980 |

| Tail-Flick Test | Mouse | Oral | Significant increase in pain threshold | Watzman & Buckley, 1980 |

| Phenylquinone Writhing Test | Mouse | Oral | Inhibition of writhing response | Watzman & Buckley, 1980 |

Experimental Protocol: Hot Plate Test (as described in Watzman & Buckley, 1980)

-

Apparatus: A heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Animals: Male albino mice, fasted overnight.

-

Procedure:

-

Animals are administered this compound or a control substance orally.

-

At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration, each mouse is placed on the hot plate.

-

The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

-

-

Data Analysis: The mean reaction time for each treatment group is calculated and compared to the control group to determine the analgesic effect.

Physical Dependence Liability

A significant aspect of the research into this compound was its potential for a lower physical dependence liability compared to morphine.

Table 2: Physical Dependence Potential of this compound

| Study Type | Species | Method | Outcome | Reference |

| Chronic Administration and Naloxone (B1662785) Challenge | Rat | Repeated oral administration followed by naloxone injection | Less severe withdrawal symptoms compared to morphine | Watzman & Buckley, 1980 |

| Body Weight Changes | Rat | Monitoring of body weight during chronic administration and withdrawal | Minimal impact on body weight compared to morphine | Watzman & Buckley, 1980 |

Pharmacokinetics and Metabolism

Studies in rats elucidated the metabolic fate of this compound. The primary metabolic pathway was identified as the hydrolysis of the carbamoyl (B1232498) group, followed by decarboxylation.

Table 3: Pharmacokinetic and Metabolic Profile of this compound in Rats

| Parameter | Finding | Reference |

| Major Metabolic Pathway | Hydrolysis of the carbamoyl group and subsequent decarboxylation | Gollamudi & Glassman, 1982 |

| Tissue Distribution | Widely distributed in various tissues | Gollamudi & Glassman, 1982 |

Experimental Protocol: In Vivo Metabolism Study (as described in Gollamudi & Glassman, 1982)

-

Animals: Male Sprague-Dawley rats.

-

Drug Administration: A single oral dose of radiolabeled this compound.

-

Sample Collection: Urine and feces are collected at various time points. Tissues are harvested at the end of the study.

-

Metabolite Identification:

-

Extraction of metabolites from biological samples.

-

Separation of metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Identification of metabolite structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy by comparison with synthesized standards.

-

-

Data Analysis: Quantification of the parent drug and its metabolites in different biological matrices to determine the metabolic profile and excretion pathways.

Clinical Evaluation

The most prominent clinical study of this compound was a randomized, double-blind trial comparing its analgesic efficacy to dihydrocodeine in postoperative pain.

Table 4: Clinical Trial of this compound for Postoperative Pain

| Parameter | Anidoxime (75 mg) | Anidoxime (100 mg) | Dihydrocodeine (50 mg) | Placebo | Reference |

| Pain Relief Score | Grainger et al., 1977 | ||||

| - At 1 hour | No significant difference from dihydrocodeine | No significant difference from dihydrocodeine | - | Less effective than active treatments | [1] |

| - At 2 hours | No significant difference from dihydrocodeine | No significant difference from dihydrocodeine | - | Less effective than active treatments | [1] |

| Side Effects | No significant side effects reported | No significant side effects reported | No significant side effects reported | - | [1] |

The study concluded that there were no significant differences in the analgesic effects of anidoxime (at both 75 mg and 100 mg doses) and dihydrocodeine (50 mg).[1] Importantly, no side effects were reported for anidoxime in this trial.[1]

Experimental Protocol: Randomized, Double-Blind Clinical Trial (as described in Grainger et al., 1977)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients experiencing moderate to severe postoperative pain.

-

Interventions:

-

Group 1: this compound (75 mg, oral)

-

Group 2: this compound (100 mg, oral)

-

Group 3: Dihydrocodeine (50 mg, oral)

-

Group 4: Placebo (oral)

-

-

Assessments:

-

Pain intensity and pain relief are assessed at baseline and at regular intervals post-administration using standardized scales (e.g., Visual Analog Scale or Categorical Pain Relief Scale).

-

Adverse events are monitored and recorded throughout the study.

-

-

Statistical Analysis: Appropriate statistical methods are used to compare the analgesic efficacy and safety of the different treatment groups.

Visualizations

Logical Relationship in the Development of Anidoxime

Caption: Logical progression of this compound's development.

Experimental Workflow for Preclinical Analgesic Screening

Caption: Workflow for preclinical analgesic screening of anidoxime.

Conclusion

This compound represents a noteworthy endeavor in the quest for potent and safer analgesics. The available preclinical and clinical data from the 1970s and early 1980s demonstrated its potential as an effective oral analgesic with a favorable side-effect profile and potentially lower dependence liability compared to established opioids. Despite these promising early findings, this compound did not progress to become a marketed drug. The reasons for the discontinuation of its development are not explicitly detailed in the accessible literature but could be attributed to various factors, including subtle efficacy or safety signals in later-stage trials, strategic business decisions, or the emergence of other more promising candidates. Nevertheless, the study of this compound contributed to the broader understanding of structure-activity relationships in analgesic compounds and serves as a valuable case study for professionals in drug discovery and development.

References

Anidoxime Hydrochloride: A Technical Overview of its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidoxime (B1667402) hydrochloride is a synthetic compound that has been investigated for its analgesic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known pharmacological characteristics. While research on anidoxime hydrochloride is not extensive, this document consolidates available data to support further investigation and drug development efforts.

Chemical Structure and Identifiers

Anidoxime is an oxime derivative with the systematic IUPAC name 3-(diethylamino)-1-phenyl-1-propanone, O-[[(4-methoxyphenyl)amino]carbonyl]oxime. The hydrochloride salt is the form typically used in pharmaceutical research.

Structure:

Table 1: Chemical Identifiers of Anidoxime and its Hydrochloride Salt

| Identifier | Value | Reference |

| IUPAC Name | 3-(diethylamino)-1-phenyl-1-propanone, O-[[(4-methoxyphenyl)amino]carbonyl]oxime | |

| CAS Number (Anidoxime) | 34297-34-2 | |

| CAS Number (Anidoxime HCl) | 31729-11-0 | |

| Molecular Formula (Anidoxime) | C21H27N3O3 | |

| Molecular Formula (Anidoxime HCl) | C21H28ClN3O3 | |

| Molecular Weight (Anidoxime) | 369.47 g/mol | |

| Molecular Weight (Anidoxime HCl) | 405.92 g/mol | |

| Canonical SMILES | CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 | |

| InChI Key | XPHBRTNHVJSEQD-UHFFFAOYSA-N |

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented below. It is important to note that experimentally derived data for some parameters are limited in publicly available literature.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks |

| Melting Point | Data not available | |

| pKa | Data not available | |

| logP | Data not available | Calculated values may vary depending on the algorithm used. |

| Water Solubility | Data not available | The hydrochloride salt form is expected to have higher aqueous solubility than the free base. |

| Solubility in other solvents | Soluble in DMSO | [1] |

Pharmacological Properties and Mechanism of Action

Anidoxime has been primarily investigated for its analgesic effects. Clinical studies have suggested that its analgesic potency may be comparable to or greater than that of morphine, with a potentially lower liability for physical dependence.[2]

The precise mechanism of action for anidoxime's analgesic activity has not been fully elucidated. Based on its chemical structure as an oxime, it is plausible that its mechanism may differ from traditional opioid analgesics. However, there is currently no definitive evidence from binding assays or functional studies to confirm its interaction with opioid receptors or its influence on the cyclooxygenase (COX) pathway and prostaglandin (B15479496) synthesis.

Potential Signaling Pathways

Given the limited direct research on anidoxime's signaling pathways, a hypothetical workflow for investigating its mechanism of action is proposed.

Caption: Proposed workflow for elucidating the analgesic mechanism of this compound.

Experimental Protocols

Detailed experimental protocols from the primary literature are essential for reproducibility and further research. The following sections outline the methodologies from key studies investigating the properties of this compound.

Clinical Analgesic Trial (Grainger et al., 1977)

While the full text is not widely available, the abstract indicates a randomized, double-blind, controlled clinical trial was conducted.[2]

-

Objective: To compare the analgesic efficacy of anidoxime with dihydrocodeine in postoperative pain.

-

Study Design: A double-blind, randomized controlled trial.

-

Subjects: Patients experiencing postoperative pain.

-

Interventions:

-

Anidoxime (75 mg and 100 mg oral doses)

-

Dihydrocodeine (50 mg oral dose)

-

Placebo (likely, though not explicitly stated in the abstract)

-

-

Outcome Measures: Assessment of pain relief at specified time points post-administration.

-

Results: No significant difference in analgesic effect was observed between the two doses of anidoxime and dihydrocodeine. No side effects were reported for anidoxime.[2]

Analgesic and Dependence Studies in Animals (Watzman and Buckley, 1980)

The full text of this comparative study is not readily accessible. The abstract suggests the following methodologies were employed.

-

Objective: To compare the analgesic, behavioral, and physical dependence properties of this compound with morphine.

-

Animal Model: Likely rodents (e.g., rats or mice).

-

Analgesic Assays: Standard pain models such as the tail-flick test, hot plate test, or writhing test would have been used to assess analgesic efficacy.

-

Behavioral Assessments: Observation of general behavior and motor activity following drug administration.

-

Dependence Studies: Methods to induce and precipitate withdrawal symptoms, such as naloxone (B1662785) challenge after chronic administration of the test compounds, would have been utilized to assess physical dependence liability.

Conclusion

This compound is a compound with demonstrated analgesic properties that may offer a different pharmacological profile compared to traditional opioids. However, a significant gap in the publicly available data exists, particularly concerning its detailed physicochemical properties and a definitive mechanism of action. Further research, including in-depth spectroscopic analysis, solubility studies, receptor binding assays, and exploration of its effects on inflammatory pathways, is necessary to fully characterize this compound and evaluate its potential as a therapeutic agent. The experimental designs of early clinical and preclinical studies provide a foundation for such future investigations.

References

An In-depth Technical Guide to the Synthesis of Anidoxime Hydrochloride from Propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthesis pathway for anidoxime (B1667402) hydrochloride, commencing from the readily available starting material, propiophenone (B1677668). The described methodology is curated from established chemical literature, providing detailed experimental protocols and quantitative data to assist researchers in the replication and optimization of this synthesis.

Synthesis Pathway Overview

The synthesis of anidoxime hydrochloride from propiophenone is a multi-step process. The overall transformation involves the initial functionalization of the α-carbon of propiophenone, followed by the construction of the amidoxime (B1450833) moiety, and concluding with the formation of the hydrochloride salt.

The proposed and most reliable pathway involves four key transformations:

-

Nitrosation of Propiophenone: Propiophenone is first converted to isonitrosopropiophenone (an α-keto-oxime) through a nitrosation reaction.

-

Formation of Benzoylacetonitrile (B15868): This key intermediate can be synthesized via the Claisen condensation of ethyl benzoate (B1203000) with acetonitrile (B52724). While a direct conversion from isonitrosopropiophenone is theoretically plausible, the Claisen condensation represents a more robust and well-documented approach.

-

Amidoxime Formation: The nitrile group of benzoylacetonitrile is then reacted with hydroxylamine (B1172632) to form the desired anidoxime (N'-hydroxy-3-oxo-3-phenylpropanimidamide).

-

Hydrochloride Salt Formation: The final step involves the treatment of the anidoxime free base with hydrochloric acid to yield the stable hydrochloride salt.

Below is a graphical representation of the synthesis pathway.

Caption: Synthesis Pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |

| 1 | Nitrosation | Propiophenone | Isonitrosopropiophenone | Methyl Nitrite, HCl | 65-68 | 112-113 |

| 2 | Claisen Condensation | Ethyl Benzoate | Benzoylacetonitrile | Acetonitrile, NaOMe | 58-90 | 82-83 |

| 3 | Amidoxime Formation | Benzoylacetonitrile | Anidoxime | NH₂OH·HCl, K₂CO₃ | ~95 | - |

| 4 | Salt Formation | Anidoxime | This compound | HCl | >95 | - |

Detailed Experimental Protocols

Step 1: Synthesis of Isonitrosopropiophenone

This procedure is adapted from Organic Syntheses.

Workflow:

Caption: Workflow for the Synthesis of Isonitrosopropiophenone.

Materials:

-

Propiophenone: 469 g (3.5 moles)

-

Ethyl ether: 2.3 L

-

Sodium nitrite (95%): 290 g (4 moles)

-

Methanol: 180 cc (142 g, 4.5 moles)

-

Water: 170 cc

-

Concentrated sulfuric acid

-

Dry hydrogen chloride gas

-

10% Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

Ice

-

Toluene (B28343) for recrystallization

Procedure:

-

In a 3-L three-necked, round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and two gas delivery tubes, dissolve 469 g of propiophenone in 2.3 L of ethyl ether.

-

Prepare a methyl nitrite generator by placing a mixture of 290 g of 95% sodium nitrite, 180 cc of methanol, and 170 cc of water in a 2-L Erlenmeyer flask fitted with a dropping funnel.

-

Prepare a cold dilute sulfuric acid solution by adding one volume of concentrated sulfuric acid to two volumes of water. Place 455 cc of this solution in the dropping funnel.

-

Begin stirring the propiophenone solution and introduce dry hydrogen chloride gas through one of the gas delivery tubes at a rate of 6–10 bubbles per second.

-

Slowly add the dilute sulfuric acid from the dropping funnel to the sodium nitrite mixture to generate methyl nitrite gas, which is then introduced into the reaction flask through the second gas delivery tube.

-

Adjust the rate of methyl nitrite addition to maintain a gentle reflux of the ether. The addition typically takes about four hours.

-

Continue stirring and the introduction of hydrogen chloride for an additional 30 minutes after the methyl nitrite addition is complete.

-

Allow the reaction mixture to stand for several hours, preferably overnight.

-

Extract the reaction mixture repeatedly with 500-cc portions of 10% sodium hydroxide solution until the aqueous layer remains nearly colorless.

-

Combine the alkaline extracts and slowly pour them, with stirring, into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice.

-

Filter the precipitated crystals of isonitrosopropiophenone with suction and dry them. The expected yield is 370–390 g (65–68%).[1]

-

The crude product can be recrystallized from toluene to yield snow-white crystals with a melting point of 112–113 °C.[1]

Step 2: Synthesis of Benzoylacetonitrile

This procedure is a Claisen condensation.

Workflow:

Caption: Workflow for the Synthesis of Benzoylacetonitrile.

Materials:

-

Ethyl benzoate: 158 mg (1.05 mmol)

-

Sodium methoxide (B1231860): 97 mg (1.79 mmol)

-

Acetonitrile: 5 mL

-

2M Hydrochloric acid

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, reflux a mixture of 158 mg of ethyl benzoate and 97 mg of sodium methoxide in 5 mL of acetonitrile for 3 hours.[2]

-

After cooling to room temperature, a white precipitate will form. Filter the precipitate.[2]

-

Redissolve the filtered solid in 5 mL of water.[2]

-

Add 1.5 mL of 2M HCl to the solution and extract the mixture with dichloromethane (2 x 10 mL).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography (petroleum ether/ethyl acetate (B1210297) 3:1) to yield pure 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) as a white solid (yield: 89 mg, 58%).[2]

Step 3: Synthesis of Anidoxime (N'-hydroxy-3-oxo-3-phenylpropanimidamide)

This procedure describes the conversion of a nitrile to an amidoxime.

Workflow:

Caption: Workflow for the Synthesis of Anidoxime.

Materials:

-

Benzoylacetonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Methanol

Procedure:

-

Dissolve benzoylacetonitrile in methanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude anidoxime.

-

The product can be purified by recrystallization if necessary.

Step 4: Synthesis of this compound

This is a standard salt formation procedure.

Workflow:

Caption: Workflow for the Synthesis of this compound.

Materials:

-

Anidoxime

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

-

Hydrochloric acid solution in the chosen solvent (e.g., 2M HCl in diethyl ether)

Procedure:

-

Dissolve the crude or purified anidoxime in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Filter the solid product, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to obtain this compound.

References

Anidoxime: An Analgesic with a Nebulous Past and an Unclear Mechanism

Researchers and drug development professionals exploring novel analgesic pathways may find the historical case of Anidoxime both intriguing and cautionary. While once investigated for its pain-relieving properties, a significant lack of publicly available, in-depth technical data shrouds its precise mechanism of action. This guide synthesizes the limited existing information and highlights the extensive knowledge gaps that preclude a complete understanding of its function as an analgesic.

Anidoxime, a compound also known to have been investigated as a respiratory stimulant, has been the subject of limited clinical evaluation for its analgesic effects. The available scientific literature, largely composed of older clinical trial reports, offers a superficial glimpse into its potential efficacy but fails to provide the detailed molecular and physiological data required for a comprehensive mechanistic understanding.

Clinical Efficacy: A Scant Overview

The primary available evidence for Anidoxime's analgesic properties comes from a small number of clinical trials. One such study compared the efficacy of oral Anidoxime to dihydrocodeine in a postoperative pain setting. The findings indicated that Anidoxime at doses of 75 mg and 100 mg showed no significant difference in analgesic effect when compared to 50 mg of dihydrocodeine[1]. Notably, the trial reported an absence of side effects with Anidoxime[1].

However, these clinical observations are not substantiated by publicly accessible preclinical data that would typically elucidate the drug's pharmacological profile. Key quantitative metrics, such as binding affinities to specific receptors, in vivo efficacy in various pain models, and detailed pharmacokinetic/pharmacodynamic (PK/PD) relationships, are not available in the public domain.

Unraveling the Mechanism of Action: An Unfinished Puzzle

The core of Anidoxime's mystery lies in its mechanism of action as an analgesic. It is classified chemically as a propiophenone (B1677668) derivative. While other molecules in the broader oxime class have been studied for various biological activities, including cholinesterase reactivation, the specific targets and signaling pathways modulated by Anidoxime to produce analgesia remain undefined[2][3][4][5].

Without detailed experimental data, any proposed mechanism would be purely speculative. Key questions that remain unanswered include:

-

Molecular Targets: Does Anidoxime interact with known analgesic targets such as opioid, cannabinoid, or vanilloid receptors? Does it modulate the activity of ion channels involved in nociception, such as sodium or calcium channels?

-

Signaling Pathways: Which intracellular signaling cascades are initiated or modulated by Anidoxime binding to its putative target(s)?

-

Neurophysiological Effects: How does Anidoxime alter neuronal excitability, neurotransmitter release, and synaptic transmission in pain-processing circuits within the peripheral and central nervous systems?

The relationship between its respiratory stimulant effects and its analgesic properties is also an area that lacks clarification. It is unknown whether these two pharmacological activities are mediated by the same or different molecular mechanisms.

The Void of Experimental Protocols

A critical component missing from the public record is a detailed account of the experimental protocols used to evaluate Anidoxime's analgesic effects. To construct a thorough technical guide, information on the following would be essential:

-

In Vitro Assays: Details of any radioligand binding assays, functional cell-based assays, or electrophysiological recordings used to identify and characterize molecular targets.

-

In Vivo Models: Descriptions of the specific animal models of nociceptive, inflammatory, and neuropathic pain in which Anidoxime was tested. This would include details on the species, route of administration, dosing regimens, and behavioral or physiological endpoints measured.

-

Pharmacokinetic Studies: Methodologies for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Anidoxime, which are crucial for interpreting efficacy and toxicity data.

The absence of this fundamental information makes it impossible to critically evaluate the existing clinical data or to design further experiments to probe Anidoxime's mechanism of action.

Visualizing the Unknown: The Impossibility of Pathway and Workflow Diagrams

Given the lack of knowledge regarding the molecular targets and signaling pathways of Anidoxime, the creation of any meaningful diagrams, whether for signaling pathways or experimental workflows, is not feasible. Any such visualization would be based on conjecture rather than empirical evidence.

References

- 1. Anidoxime: a clinical trial of an oral analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of oximes in unanesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Anidoxime Hydrochloride: A Preclinical Pharmacological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical pharmacological information for anidoxime (B1667402) hydrochloride. It is important to note that detailed preclinical data for this experimental compound are scarce in the public domain. This guide complements the available information with standardized preclinical methodologies to provide a comprehensive overview of what its full preclinical profile would entail.

Introduction

Anidoxime hydrochloride is an experimental drug that was investigated for its potential as an oral analgesic. Classified chemically as an O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime, it showed early promise in preclinical and preliminary clinical assessments. This technical guide aims to provide an in-depth overview of its core preclinical pharmacological profile, collating the available data and outlining the standard experimental protocols and assessments typically employed for a compound of this class.

Pharmacodynamics

The pharmacodynamic profile of a drug describes its mechanism of action and effects on the body. For an analgesic, this includes identifying its molecular targets and characterizing its efficacy in relevant models of pain.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. As an analgesic, its activity could be mediated through various pathways, including interaction with opioid receptors or modulation of inflammatory pathways. Given its analgesic properties, a primary hypothesis would involve interaction with the central nervous system.

Analgesic Activity

Preclinical studies in animal models are fundamental to establishing the analgesic efficacy of a new chemical entity.

Experimental Protocols:

Standard in vivo models to assess analgesic activity include:

-

Hot-Plate Test: This method evaluates the response of an animal to a thermal stimulus. The animal is placed on a heated plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured. An increase in this latency following drug administration indicates an analgesic effect.

-

Tail-Flick Test: Similar to the hot-plate test, this assay measures the time it takes for an animal to move its tail away from a radiant heat source. It is a common method for assessing centrally acting analgesics.

-

Acetic Acid-Induced Writhing Test: This model assesses peripherally acting analgesics. An intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhing). A reduction in the number of writhes following drug administration indicates analgesic activity.

A hypothetical workflow for assessing the analgesic efficacy of a compound like this compound is presented below.

Anidoxime hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Data

| Parameter | Value | Reference |

| CAS Number | 31729-11-0 | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₈ClN₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 405.92 g/mol | --INVALID-LINK-- |

| Parent Compound (Anidoxime) | ||

| CAS Number | 34297-34-2 | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₇N₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 369.47 g/mol | [Anidoxime |

Experimental Insights: Clinical Analgesic Trial

Anidoxime hydrochloride has been evaluated as an oral analgesic agent. A key clinical study compared its efficacy to that of dihydrocodeine in a randomized, double-blind trial involving patients with postoperative pain.

Quantitative Data from Clinical Trial

| Treatment Group | Dosage | Outcome | Side Effects |

| This compound | 75 mg | No significant difference from dihydrocodeine | None reported |

| This compound | 100 mg | No significant difference from dihydrocodeine | None reported |

| Dihydrocodeine | 50 mg | - | - |

Data extracted from Grainger et al., 1977.

Reconstructed Experimental Protocol: Oral Analgesic Clinical Trial

The following is a generalized protocol based on the available abstract. The full study would contain more detailed methodology.

-

Patient Selection: Patients experiencing postoperative pain were recruited for the study.

-

Randomization: Participants were randomly assigned to one of three treatment groups: this compound (75 mg), this compound (100 mg), or dihydrocodeine (50 mg).

-

Blinding: The study was conducted in a double-blind manner, where neither the patients nor the researchers knew which treatment was administered.

-

Drug Administration: The assigned analgesic was administered orally.

-

Pain Assessment: Pain levels were assessed at predetermined intervals using a standardized pain scale.

-

Data Analysis: The analgesic effects of the different treatments were compared statistically. The incidence of any side effects was also recorded and compared.

Pharmacokinetics and Metabolism

In rats, the primary metabolic pathway for Anidoxime involves the hydrolysis of the carbamoyl (B1232498) group, which is then followed by decarboxylation.

Postulated Mechanism of Action: Analgesic Signaling

While the specific signaling pathway for this compound has not been detailed in the available literature, its function as an analgesic suggests it likely interacts with the central and/or peripheral nervous systems to modulate pain perception. The analgesic properties are reported to be equipotent to or greater than morphine, but with potentially less physical dependence liability. This suggests a possible interaction with opioid receptors, though a non-opioid mechanism cannot be ruled out.

Below is a generalized diagram illustrating common analgesic signaling pathways.

An In-depth Technical Guide to the Oxime Functional Group in Anidoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anidoxime (B1667402) is an experimental drug candidate that was investigated for its potential as an oral analgesic agent. Central to its chemical identity and biological activity is the oxime functional group. This technical guide provides a comprehensive analysis of the oxime moiety within the anidoxime molecule, summarizing its chemical characteristics, known biological effects, and the methodologies used to evaluate such compounds. Due to the limited publicly available data on anidoxime, this guide combines specific information on the compound with broader principles of medicinal chemistry and pharmacology relevant to its structural class.

The Oxime Functional Group: A Core Chemical Moiety

An oxime is a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side-chains. This moiety is formed by the condensation of an aldehyde or a ketone with hydroxylamine. In the case of anidoxime, the oxime is derived from a propiophenone (B1677668) backbone. The presence of the C=N double bond and the hydroxyl group attached to the nitrogen atom confers specific chemical properties, including the potential for stereoisomerism (E/Z isomers) and the ability to act as a hydrogen bond donor and acceptor. These features are critical in shaping the molecule's interaction with biological targets.

Chemical Structure of Anidoxime

Anidoxime, chemically named O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime, possesses a molecular formula of C₂₁H₂₇N₃O₃ and a molar mass of 369.46 g/mol .[1] Its structure features a central propiophenone core with a diethylamino group, an oxime functional group, and an O-linked 4-methoxyphenylcarbamoyl moiety.

Analgesic Activity of Anidoxime

Anidoxime was evaluated for its analgesic properties and was found to have efficacy comparable to or greater than morphine in some preclinical models, with a potentially lower liability for physical dependence.[1]

Clinical Data Summary

A clinical trial compared the analgesic effects of anidoxime with dihydrocodeine in a postoperative pain setting. The study concluded that there were no significant differences in the analgesic effects between dihydrocodeine (50 mg), anidoxime (75 mg), and anidoxime (100 mg).[2] No side effects were reported for anidoxime in this trial.[2]

Table 1: Summary of Comparative Analgesic Efficacy

| Compound | Dose(s) | Comparator | Comparator Dose | Outcome |

| Anidoxime | 75 mg, 100 mg | Dihydrocodeine | 50 mg | No significant difference in analgesic effect[2] |

Note: Detailed quantitative data from this study, such as pain scores or percentage of patients achieving pain relief, are not publicly available.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on anidoxime are not available in the public domain. However, based on standard pharmacological practices for evaluating analgesic and pharmacokinetic properties of new chemical entities, the following methodologies are typically employed.

Analgesic Activity Assessment

1. Hot Plate Test (Central Analgesic Activity): This method assesses the response to thermal pain and is primarily used to identify centrally acting analgesics.

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure: An animal, typically a mouse or rat, is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

-

Endpoint: An increase in the latency period compared to a control group indicates an analgesic effect. A cut-off time is pre-determined to prevent tissue damage.

2. Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity): This is a chemical-induced pain model sensitive to both central and peripheral analgesics, but particularly to non-steroidal anti-inflammatory drugs (NSAIDs).

-

Procedure: A dilute solution of acetic acid is injected intraperitoneally into a mouse, which induces a characteristic stretching and writhing behavior.

-

Endpoint: The number of writhes is counted over a specific period (e.g., 20 minutes). A reduction in the number of writhes in the drug-treated group compared to a control group indicates analgesia.

Pharmacokinetic Studies in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

-

Dosing: The compound is administered to rodents (rats or mice) via the intended clinical route (e.g., oral) and intravenously to determine bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points.

-

Analysis: The concentration of the drug and its metabolites in plasma is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

-

Parameters Calculated: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and bioavailability (F%) are determined.

The major metabolic pathway for anidoxime in rats has been reported as hydrolysis of the carbamoyl (B1232498) group, followed by decarboxylation.[1]

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for anidoxime's analgesic effect has not been elucidated in publicly available literature. However, based on its chemical structure and the known pharmacology of related compounds, several potential signaling pathways can be hypothesized.

Hypothetical Mechanism of Action

Given that many oxime-containing compounds exhibit a range of biological activities, including anti-inflammatory and kinase inhibitory effects, anidoxime's analgesic properties could be multifactorial.[3] The propiophenone core is a common scaffold in various centrally acting agents. The diethylamino group can influence blood-brain barrier penetration and receptor interactions.

One plausible, though unconfirmed, hypothesis is the modulation of inflammatory pathways or interaction with central nervous system receptors involved in pain perception. The oxime moiety itself can influence the electronic and steric properties of the molecule, which are crucial for receptor binding.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be involved in the analgesic action of a compound like anidoxime, leading to a reduction in neuronal excitability and pain signaling.

Caption: Hypothetical signaling cascade for anidoxime's analgesic effect.

Experimental Workflow for Mechanism of Action Studies

To elucidate the specific signaling pathways, a systematic experimental workflow would be necessary. This would involve a combination of in vitro and in vivo studies.

Caption: General workflow for elucidating the mechanism of action of a novel analgesic.

Conclusion

Anidoxime is an oxime-containing compound that demonstrated analgesic potential in early studies. While clinical data confirmed its activity to be comparable to dihydrocodeine, a detailed understanding of its pharmacology is hampered by the limited availability of public data. The oxime functional group is integral to its structure and likely plays a key role in its biological activity. Further research, following standard pharmacological and medicinal chemistry protocols, would be necessary to fully characterize its mechanism of action and potential therapeutic utility. This guide provides a framework for understanding anidoxime based on the available information and the broader scientific context of its chemical class.

References

Methodological & Application

Detailed Synthesis Protocol for Anidoxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Anidoxime, chemically identified as 3-diethylamino-1-phenyl-1-propanone oxime, is a notable compound in medicinal chemistry. This document provides a comprehensive, step-by-step protocol for the synthesis of Anidoxime and its subsequent conversion to the more stable hydrochloride salt. The synthetic route is a two-step process commencing with the Mannich reaction to form the key intermediate, 3-diethylamino-1-phenyl-1-propanone, followed by an oximation reaction to yield Anidoxime. The final step involves the formation of the hydrochloride salt. It is important to note that the name "Anidoxime" has also been associated in some databases with a different, more complex O-carbamoyl oxime structure. This protocol specifically details the synthesis of 3-diethylamino-1-phenyl-1-propanone oxime hydrochloride.

The protocols provided herein are based on established organic chemistry principles and analogous reactions found in the literature, offering a reliable method for the laboratory-scale preparation of this compound. All quantitative data, including yields and physical properties of intermediates and analogous compounds, are summarized for clarity. A visual workflow of the synthesis is also provided.

Experimental Protocols

Step 1: Synthesis of 3-Diethylamino-1-phenyl-1-propanone Hydrochloride (Mannich Reaction)

This procedure is adapted from the well-established Mannich reaction protocol for the synthesis of β-aminoketones.[1]

Materials:

-

Paraformaldehyde

-

Diethylamine (B46881) hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser, add acetophenone (0.5 mole), diethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[1]

-

Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[1]

-

Heat the mixture to reflux using a heating mantle for 2 hours. The reaction mixture should become a homogeneous, yellowish solution.[1]

-

If the solution is not clear after reflux, filter it while hot through a pre-heated funnel.[1]

-

Transfer the clear, hot solution to a 1 L Erlenmeyer flask.

-

Cool the solution in an ice bath to induce crystallization of the product.

-

Add 200 mL of acetone to the cold solution to further precipitate the product and to keep any unreacted amine salt in solution.[1]

-

Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold acetone.

-

The crude product can be recrystallized from a mixture of hot 95% ethanol and acetone to yield purified 3-diethylamino-1-phenyl-1-propanone hydrochloride.[1]

Step 2: Oximation of 3-Diethylamino-1-phenyl-1-propanone to form Anidoxime

This protocol is a general procedure for the formation of an oxime from a ketone.

Materials:

-

3-Diethylamino-1-phenyl-1-propanone hydrochloride

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297)

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

Procedure:

Part A: Preparation of the Free Base

-

Dissolve the 3-diethylamino-1-phenyl-1-propanone hydrochloride from Step 1 in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to basify the mixture (to approximately pH 10-12), which will liberate the free amine as an oil.

-

Extract the oily free base with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 3-diethylamino-1-phenyl-1-propanone free base.

Part B: Oximation

-

Dissolve the 3-diethylamino-1-phenyl-1-propanone free base in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of hot water, then add it to the ethanolic solution of the ketone.

-

Heat the resulting mixture to reflux for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Anidoxime (3-diethylamino-1-phenyl-1-propanone oxime). The product can be purified by column chromatography if necessary.

Step 3: Formation of Anidoxime Hydrochloride

This is a standard procedure for the formation of a hydrochloride salt from a basic amine compound.

Materials:

-

Anidoxime (from Step 2)

-

Anhydrous diethyl ether

-

Ethereal HCl (a solution of HCl gas in anhydrous diethyl ether) or HCl gas

Procedure:

-

Dissolve the purified Anidoxime free base in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethereal HCl dropwise with stirring. A white precipitate of this compound should form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound and Intermediates.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| Acetophenone | C₈H₈O | 120.15 | Liquid | - | 19-20 |

| Diethylamine Hydrochloride | C₄H₁₁N·HCl | 109.60 | Solid | - | 223.5 |

| 3-Diethylamino-1-phenyl-1-propanone | C₁₃H₁₉NO | 205.30 | Oil (as free base) | - | Not applicable |

| 3-Diethylamino-1-phenyl-1-propanone HCl | C₁₃H₁₉NO·HCl | 241.76 | Crystalline Solid | ~60-70* | Data not available (analogous dimethylamino HCl: 155-156[1]) |

| Anidoxime (free base) | C₁₃H₂₀N₂O | 220.31 | Solid/Oil | >90** | Data not available |

| This compound | C₁₃H₂₀N₂O·HCl | 256.77 | Crystalline Solid | >90*** | Data not available |

* Yield is estimated based on the reported yield for the analogous dimethylamino compound.[1] ** Oximation reactions typically proceed in high yield. *** Salt formation is generally a high-yielding reaction.

Expected Analytical Data for Anidoxime (3-diethylamino-1-phenyl-1-propanone oxime):

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons of the propyl chain, the methylene and methyl protons of the diethylamino group, and a characteristic broad singlet for the oxime hydroxyl proton.

-

¹³C NMR: Resonances for the carbons of the phenyl ring, the carbonyl carbon (or C=N carbon of the oxime), the methylene carbons of the propyl chain, and the carbons of the diethylamino group.

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) corresponding to the molecular weight of the free base (220.31 g/mol ).

Visualization of the Synthesis Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Anidoxime Hydrochloride in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document outlines a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Anidoxime hydrochloride in plasma samples. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the drug development process. The method utilizes a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection. All experimental procedures and validation parameters are detailed to ensure reproducibility and accuracy.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A protein precipitation method is employed to extract this compound from the plasma matrix. This technique is efficient for removing high-molecular-weight proteins that can interfere with the HPLC column and analysis.[1][2][3]

-

Reagents and Materials:

-

Blank plasma

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)[3]

-

Methanol (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 600 µL of cold acetonitrile to the plasma sample to precipitate the proteins.[2][3]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

The sample is now ready for injection into the HPLC system.

-

Figure 1: Sample Preparation Workflow.

2. Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

-

Instrumentation:

-

Chromatographic Parameters:

-

Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., in a 30:70 v/v ratio). The exact ratio may require optimization.[2]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (a hypothetical value of 275 nm is used for this protocol).

-

Run Time: Approximately 10 minutes.

-

Figure 2: HPLC Analysis Workflow.

3. Method Validation

The analytical method should be validated according to standard guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

-

Linearity: The linearity of the method should be determined by analyzing a series of calibration standards prepared in blank plasma. A minimum of five concentrations covering the expected range of this compound in plasma samples should be used. The calibration curve is constructed by plotting the peak area of this compound against its concentration. The correlation coefficient (r²) should be greater than 0.99.

-

Precision and Accuracy: The intra-day and inter-day precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.[2] The precision, expressed as the relative standard deviation (RSD), should be less than 15%. The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115%.[2]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1.[2] The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, usually with a signal-to-noise ratio of 10:1.[2]

-

Selectivity: The selectivity of the method should be assessed by analyzing blank plasma samples from multiple sources to ensure that there are no interfering peaks at the retention time of this compound.

-

Recovery: The extraction recovery of this compound from plasma should be determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.

-

Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[2]

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound in Plasma

| Concentration (ng/mL) | Mean Peak Area (n=3) | RSD (%) |

|---|---|---|

| 10 | 15023 | 2.5 |

| 50 | 75112 | 1.8 |

| 100 | 152345 | 1.5 |

| 500 | 760123 | 1.1 |

| 1000 | 1510987 | 0.9 |

| Calibration Curve | y = 1505.6x + 890.4 |

| Correlation Coefficient (r²) | 0.9995 | |

Table 2: Precision and Accuracy of this compound Quantification | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | | Inter-day (n=18, 3 days) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | RSD (%) | Accuracy (%) | Mean Conc. (ng/mL) | RSD (%) | Accuracy (%) | | Low | 30 | 29.5 | 4.2 | 98.3 | 30.8 | 6.5 | 102.7 | | Medium | 400 | 405.2 | 3.1 | 101.3 | 395.6 | 4.8 | 98.9 | | High | 800 | 810.9 | 2.5 | 101.4 | 808.1 | 3.9 | 101.0 |

Table 3: Method Sensitivity and Recovery

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Mean Extraction Recovery | 92.5% |

| RSD of Recovery (%) | 5.8% |

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and isocratic HPLC-UV analysis make it suitable for high-throughput applications in a research or clinical setting. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose. It is recommended that this general method be further optimized and fully validated for the specific laboratory conditions and equipment before its application to routine analysis.

References

- 1. nacalai.com [nacalai.com]

- 2. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. elixirpublishers.com [elixirpublishers.com]

Application Notes and Protocols for Oral Administration of Anidoxime Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of anidoxime (B1667402) hydrochloride for oral administration in a research setting. Due to the limited publicly available data on this specific compound, the following protocols and data are based on established principles of pharmaceutical formulation and general knowledge of analgesic compounds. Researchers should consider these as a starting point and perform their own validation and optimization studies.

Physicochemical Properties of Anidoxime Hydrochloride

A thorough understanding of the physicochemical properties of a drug substance is fundamental for the development of a stable and bioavailable oral dosage form. The available and inferred properties of this compound are summarized below.

| Property | Value/Information | Source |

| Chemical Name | 1-Propanone, 3-(diethylamino)-1-phenyl-, O-(((4-methoxyphenyl)amino)carbonyl)oxime, hydrochloride | PubChem |

| Molecular Formula | C21H28ClN3O3 | [1] |

| Molecular Weight | 405.92 g/mol | [1] |

| Appearance | White to off-white solid (inferred) | General knowledge of hydrochloride salts |

| Aqueous Solubility | Data not available; assumed to be low to moderate. As a hydrochloride salt, solubility is expected to be pH-dependent, with higher solubility at lower pH. | Inferred |

| pKa | Data not available. The presence of a diethylamino group suggests a basic pKa. | Inferred |

| LogP | Data not available; the parent molecule is relatively lipophilic, suggesting a higher LogP. | Inferred |

Proposed Oral Formulation Strategies

Given the presumed physicochemical properties, several formulation strategies can be explored to enhance the oral bioavailability of this compound. The choice of formulation will depend on the desired release profile and the specific research application.

Simple Aqueous Suspension

For preliminary in vivo studies in animal models, a simple aqueous suspension may be sufficient. This approach is straightforward but may not provide optimal bioavailability if the compound has very low solubility.

Table 2.1: Composition of a Simple Aqueous Suspension (10 mg/mL)

| Component | Quantity per 100 mL | Purpose |

| This compound | 1.0 g | Active Pharmaceutical Ingredient |

| Methylcellulose (B11928114) (0.5%) | 0.5 g | Suspending Agent |

| Sodium Citrate (B86180) | 0.2 g | Buffering Agent |

| Citric Acid | q.s. to pH 4-5 | Buffering Agent/pH adjustment |

| Sodium Benzoate (B1203000) | 0.1 g | Preservative |

| Purified Water | q.s. to 100 mL | Vehicle |

Solid Dispersion for Enhanced Solubility

To address potential low aqueous solubility, a solid dispersion formulation can be developed. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.

Table 2.2: Composition of a Solid Dispersion Intermediate (20% Drug Load)

| Component | Quantity (g) | Purpose |

| This compound | 20 | Active Pharmaceutical Ingredient |

| Polyvinylpyrrolidone (PVP K30) | 80 | Hydrophilic Carrier |

This solid dispersion can then be filled into capsules or further processed into tablets for oral administration.

Experimental Protocols

The following protocols outline the key experiments for the preparation and evaluation of this compound oral formulations.

Protocol for Preparation of a Simple Aqueous Suspension

-

Vehicle Preparation: Dissolve sodium citrate and sodium benzoate in approximately 80 mL of purified water.

-

Suspending Agent Incorporation: Slowly add methylcellulose to the solution while stirring continuously until a uniform dispersion is formed.

-

pH Adjustment: Adjust the pH of the vehicle to 4-5 using a citric acid solution.

-

Drug Incorporation: Geometric dilution is used to incorporate the this compound powder into the vehicle. Add a small amount of the vehicle to the powder to form a smooth paste, then gradually add the remaining vehicle with constant mixing.

-

Final Volume Adjustment: Add purified water to reach the final volume of 100 mL and mix thoroughly.

-

Storage: Store in a well-closed, light-resistant container at 2-8°C. Shake well before each use.

Protocol for Preparation of a Solid Dispersion by Solvent Evaporation

-

Dissolution: Dissolve this compound and PVP K30 in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask.

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

-

Milling and Sieving: Scrape the dried solid dispersion from the flask, mill it into a fine powder, and pass it through a sieve to ensure a uniform particle size.

-

Storage: Store the resulting powder in a desiccator to protect it from moisture.

Protocol for In Vitro Dissolution Testing

This test is crucial to assess the release characteristics of the formulation.

-

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

-

Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate (B84403) buffer pH 6.8 (to simulate intestinal fluid).

-

Temperature: 37 ± 0.5°C.

-

Paddle Speed: 50 rpm.

-

Procedure:

-

Place a known amount of the formulation (e.g., one capsule containing the solid dispersion or a defined volume of the suspension) into each dissolution vessel.

-

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis: Plot the percentage of drug released versus time.

Protocol for Stability Studies

Stability testing ensures that the formulation maintains its quality attributes over time.

-

Storage Conditions:

-

Long-term: 25 ± 2°C / 60 ± 5% RH

-

Accelerated: 40 ± 2°C / 75 ± 5% RH

-

-

Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

-

Tests to be Performed:

-

Appearance: Visual inspection for changes in color, odor, and physical state.

-

Assay: Determination of the this compound content.

-

Related Substances: Quantification of any degradation products.

-

pH (for suspension): Measurement of the pH of the suspension.

-

Dissolution: In vitro dissolution testing as described above.

-

Microbial Limits (for suspension): Testing for the presence of microbial contamination.

-

-

Acceptance Criteria: The formulation is considered stable if it retains at least 90% of the initial drug concentration, and other parameters remain within specified limits.[2]

Proposed Signaling Pathway for Analgesic Action

While the specific mechanism of action for anidoxime is not well-documented in publicly available literature, as an analgesic, it may interact with common pain signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway involved in the transmission and modulation of pain signals.[3]

Caption: Putative MAPK signaling pathway in pain perception.

Experimental Workflow for Oral Formulation Development

The following diagram illustrates a logical workflow for the development and evaluation of an oral formulation for this compound.

Caption: Experimental workflow for oral formulation development.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Anidoxime Hydrochloride in Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anidoxime is an experimental compound that has been previously evaluated for its potential as an oral analgesic agent. Early research suggested that its analgesic properties may be equipotent to or greater than morphine, with a potentially lower liability for physical dependence[1]. These characteristics make Anidoxime hydrochloride a compound of interest for further investigation in the development of novel pain therapeutics. Amidoxime (B1450833) derivatives have also been explored for their anti-inflammatory and analgesic activities[2][3][4].

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in established in vivo models of pain. The selection of these models is designed to assess the compound's activity across different pain modalities, including acute nociceptive, inflammatory, and neuropathic pain. Due to the limited publicly available data on the specific mechanism of action of Anidoxime, the proposed experimental designs are intended to provide a broad characterization of its analgesic potential.

Hypothesized Mechanism of Action

Given the reports of morphine-like potency, a primary hypothesis is that this compound may exert its analgesic effects through modulation of the endogenous opioid system. This could involve direct agonism at opioid receptors (mu, delta, or kappa), or indirect modulation of endogenous opioid release or metabolism. Additionally, considering the anti-inflammatory properties of some amidoxime derivatives, a secondary mechanism involving the inhibition of inflammatory mediators cannot be ruled out[2][4]. The following experimental protocols are designed to investigate these possibilities.

Recommended In Vivo Pain Models

A multi-model approach is recommended to thoroughly characterize the analgesic profile of this compound.

-

Acute Nociceptive Pain Model: Hot Plate Test

-

Inflammatory Pain Model: Carrageenan-Induced Paw Edema

-

Neuropathic Pain Model: Spared Nerve Injury (SNI) Model[5][6]

Data Presentation

Table 1: Hypothetical Efficacy Data for this compound in Various Pain Models

| Pain Model | Endpoint | Vehicle Control | Anidoxime HCl (10 mg/kg) | Anidoxime HCl (30 mg/kg) | Positive Control |

| Hot Plate Test | Latency to Paw Lick/Jump (seconds) | 10.2 ± 1.5 | 18.5 ± 2.1 | 25.8 ± 2.9 | Morphine (10 mg/kg): 28.1 ± 2.5 |

| Carrageenan-Induced Paw Edema | Paw Volume Increase (mL) at 3h | 0.85 ± 0.12 | 0.55 ± 0.09 | 0.32 ± 0.07 | Indomethacin (10 mg/kg): 0.35 ± 0.08 |

| Spared Nerve Injury (SNI) Model | Paw Withdrawal Threshold (g) at Day 7 | 0.5 ± 0.1 | 1.8 ± 0.3* | 3.5 ± 0.5 | Gabapentin (100 mg/kg): 3.8 ± 0.6 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Experimental Protocols

Hot Plate Test for Thermal Nociception

This model assesses the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.

Materials:

-

Hot plate apparatus (maintained at 55 ± 0.5°C)

-

Male Sprague-Dawley rats (200-250 g)

-

This compound solution

-

Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

-

Positive control: Morphine sulfate (B86663) (10 mg/kg)

-

Administration supplies (e.g., oral gavage needles, syringes)

Procedure:

-

Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

-

Baseline Measurement: Gently place each rat on the hot plate and start a timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time of 30-45 seconds is recommended to prevent tissue damage.

-

Grouping and Administration: Randomly assign animals to treatment groups (Vehicle, Anidoxime HCl low dose, Anidoxime HCl high dose, Positive Control). Administer the respective treatments via the intended route (e.g., oral gavage or intraperitoneal injection).

-

Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: Calculate the mean latency for each group at each time point. The percentage of Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Carrageenan-Induced Paw Edema for Inflammatory Pain

This model evaluates the anti-inflammatory and anti-hyperalgesic effects of a compound in response to a chemical irritant.

Materials:

-

Male Wistar rats (180-220 g)

-

1% w/v solution of lambda-carrageenan in sterile saline

-

Plethysmometer or digital calipers

-

This compound solution

-

Vehicle control

-

Positive control: Indomethacin (10 mg/kg)

-

Administration and injection supplies

Procedure:

-

Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Grouping and Pre-treatment: Randomly assign animals to treatment groups. Administer this compound, vehicle, or positive control 30-60 minutes before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

-

Assessment of Mechanical Allodynia (Optional): At the same time points, mechanical withdrawal thresholds can be assessed using von Frey filaments to measure hyperalgesia.

-

Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-treatment volumes. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Spared Nerve Injury (SNI) Model for Neuropathic Pain

The SNI model is a widely used and reproducible model of peripheral neuropathic pain resulting from nerve injury[5][6][7].

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (fine scissors, forceps)

-

Sutures

-

This compound solution

-

Vehicle control

-

Positive control: Gabapentin (100 mg/kg)

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Surgery: Anesthetize the mouse. Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. Close the muscle and skin layers with sutures. For sham-operated animals, expose the nerve without causing any lesion.

-

Post-operative Care: Allow the animals to recover for 5-7 days. During this period, monitor for signs of distress and provide appropriate care.

-

Baseline Assessment: Before starting treatment, assess the baseline mechanical withdrawal threshold by applying von Frey filaments to the lateral plantar surface of the injured paw (the territory of the intact sural nerve).

-

Grouping and Treatment: Randomly assign animals with established mechanical allodynia to treatment groups. Administer this compound, vehicle, or positive control daily for a specified period (e.g., 7-14 days).

-

Behavioral Testing: Assess the mechanical withdrawal threshold at set time points after drug administration on each testing day.

-

Data Analysis: Determine the paw withdrawal threshold (in grams) for each animal at each time point. Compare the thresholds between treatment groups to evaluate the anti-allodynic effect of this compound.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway for this compound's analgesic effect.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo analgesic efficacy testing.

References

- 1. Anidoxime - Wikipedia [en.wikipedia.org]

- 2. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]

- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]

- 7. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Purity Assessment of Anidoxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals